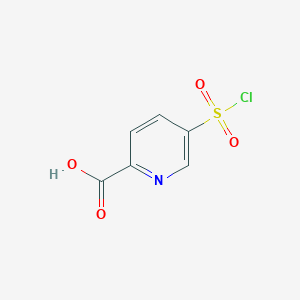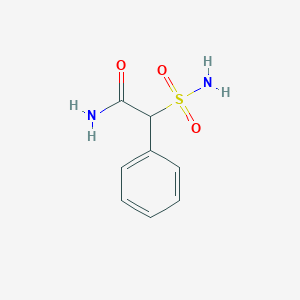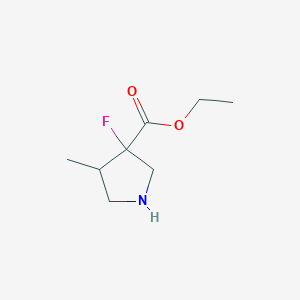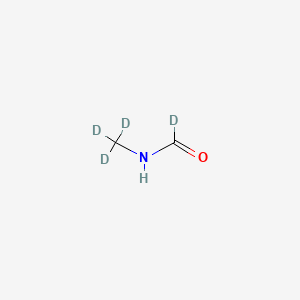
5-(Chlorosulfonyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorosulfonyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridines. It is a white to off-white powder with the chemical formula C6H4ClNO4S. This compound is a sulfonamide derivative that contains a sulfonyl chloride group and a carboxylic acid group. It is used in various scientific fields and industries due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(Chlorosulfonyl)pyridine-2-carboxylic acid can be achieved through various methods. The most common method involves the reaction of 2-chloronicotinic acid with chlorosulfonic acid in the presence of anhydrous aluminum chloride. This method yields this compound as a white powder with a yield of 73%. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Des Réactions Chimiques
5-(Chlorosulfonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Chlorosulfonyl)pyridine-2-carboxylic acid has various applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of novel organic compounds with potential biological and pharmacological properties.
Biology: The compound is used in the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It serves as a precursor for the synthesis of new drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chlorosulfonyl)pyridine-2-carboxylic acid involves the protonation of the substrate molecule. This protonation causes a conformational change in the molecule, making it more reactive and susceptible to further reactivity. The compound’s reactivity can be utilized to synthesize a variety of compounds, including pharmaceuticals and polymers.
Comparaison Avec Des Composés Similaires
5-(Chlorosulfonyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
5-(Chlorosulfonyl)-2-pyridinecarboxylic acid methyl ester: This compound has a similar structure but includes a methyl ester group instead of a carboxylic acid group.
2-Chloronicotinic acid: This compound is a precursor in the synthesis of this compound and has similar reactivity.
The uniqueness of this compound lies in its combination of a sulfonyl chloride group and a carboxylic acid group, which provides it with distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
5-chlorosulfonylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTDOHKDONBSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B12315162.png)


![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)

![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)


![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)
